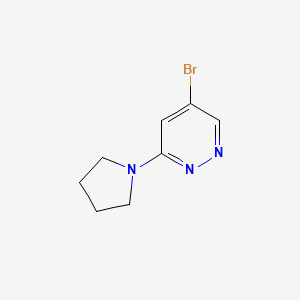
5-bromo-3-pyrrolidin-1-ylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-bromo-3-pyrrolidin-1-ylpyridazine is a heterocyclic compound with a molecular formula of C8H10BrN3. It is a derivative of pyridazine, a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound is characterized by the presence of a bromine atom at position 5 and a pyrrolidine ring at position 3. This unique structure endows the compound with distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-pyrrolidin-1-ylpyridazine typically involves the bromination of 3-(pyrrolidin-1-yl)pyridazine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position. The reaction conditions often include the use of a solvent such as acetic acid or dichloromethane and may require a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
化学反応の分析
Types of Reactions
5-bromo-3-pyrrolidin-1-ylpyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the pyrrolidine ring.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
科学的研究の応用
5-bromo-3-pyrrolidin-1-ylpyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 5-bromo-3-pyrrolidin-1-ylpyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
3-(Pyrrolidin-1-yl)pyridazine: Lacks the bromine atom at position 5, resulting in different chemical and biological properties.
5-Bromo-3-(morpholin-4-yl)pyridazine: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in reactivity and biological activity.
5-Bromo-3-(piperidin-1-yl)pyridazine:
Uniqueness
5-bromo-3-pyrrolidin-1-ylpyridazine is unique due to the presence of both a bromine atom and a pyrrolidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H10BrN3 |
|---|---|
分子量 |
228.09 g/mol |
IUPAC名 |
5-bromo-3-pyrrolidin-1-ylpyridazine |
InChI |
InChI=1S/C8H10BrN3/c9-7-5-8(11-10-6-7)12-3-1-2-4-12/h5-6H,1-4H2 |
InChIキー |
YADBAKPZIDGPFW-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NN=CC(=C2)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{3-[(dimethylamino)methylidene]-4-oxocyclohexyl}carbamate](/img/structure/B8603113.png)
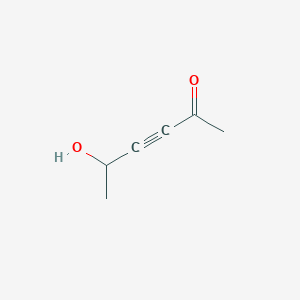
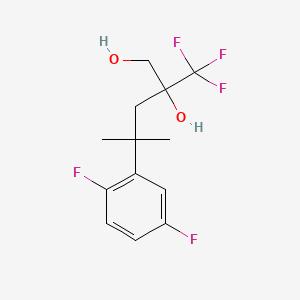
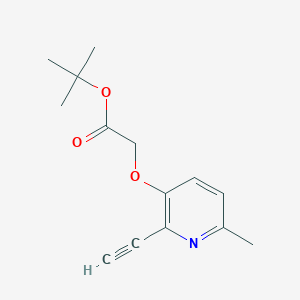
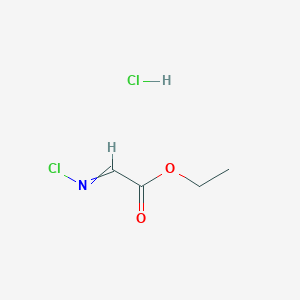
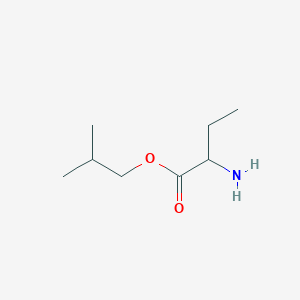
![9-Chloro-9-borabicyclo[3.3.1]nonane](/img/structure/B8603154.png)
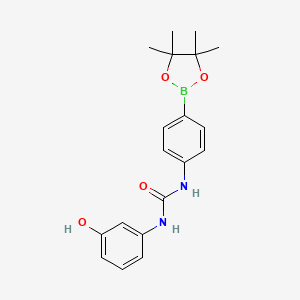
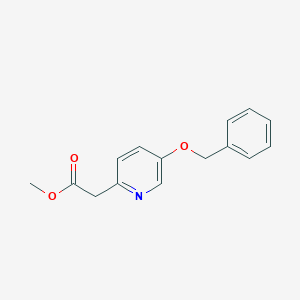
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-YL]amino}propan-1-OL](/img/structure/B8603184.png)
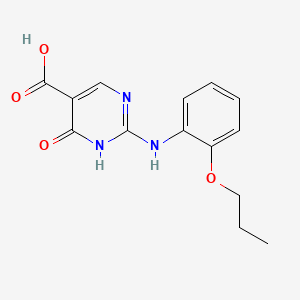
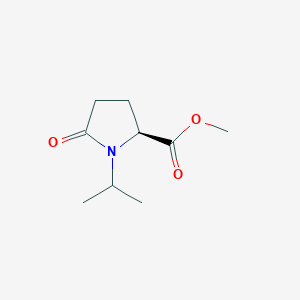
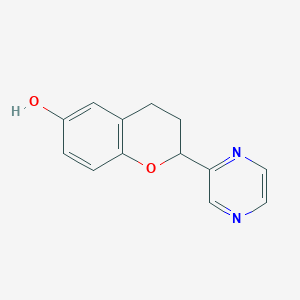
![N-[4-(5-Oxo-4,5-dihydropyrazin-2-yl)phenyl]urea](/img/structure/B8603205.png)
